![molecular formula C19H21N3O3 B5833148 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide, also known as MMHPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMHPP is a member of the class of compounds known as hydrazides and has been shown to have promising bioactivity against various diseases. In
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in disease progression. In cancer cells, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In bacterial infections, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide disrupts bacterial cell walls and inhibits bacterial growth.
Biochemical and Physiological Effects:
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to reduce inflammation and oxidative stress. In bacterial infection research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide in lab experiments is its potential therapeutic applications in various diseases. 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have promising bioactivity against cancer, inflammation, and bacterial infections. However, one limitation is the lack of research on its toxicity and side effects. More research is needed to fully understand the safety and efficacy of 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide.
Future Directions
There are several future directions for research on 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide. One direction is to explore its potential use in combination therapy with other drugs for cancer treatment. Another direction is to investigate its potential as a treatment for autoimmune diseases. Additionally, research on the toxicity and side effects of 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide is needed to fully understand its safety and efficacy.
Synthesis Methods
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting product is then reacted with hydrazine hydrate to form 2-methyl-N-(2-methylbenzoyl)hydrazinecarboxamide. Finally, this compound is reacted with 4-nitrophenyl isocyanate to form 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide.
Scientific Research Applications
2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Inflammation research has shown that 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In bacterial infection research, 2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide has been shown to have antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
2-methyl-N-[4-[[(2-methylbenzoyl)amino]carbamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)17(23)20-15-10-8-14(9-11-15)18(24)21-22-19(25)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIHDXKHBHWIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)
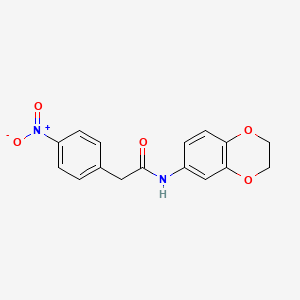

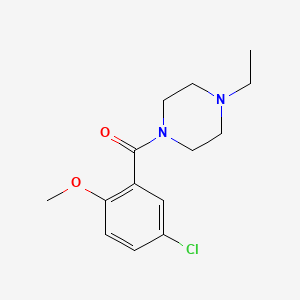
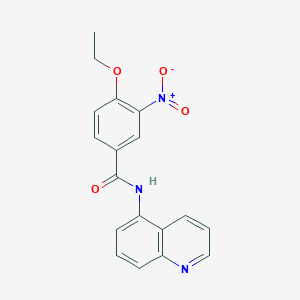
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)
![({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B5833124.png)

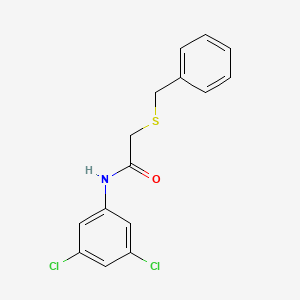
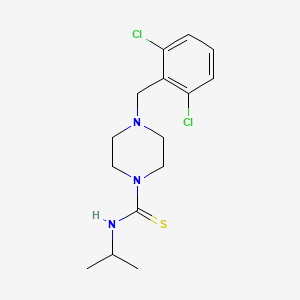
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)